molecular formula C30H44N6O9S2 B13769771 Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate CAS No. 62190-15-2

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

Cat. No.: B13769771
CAS No.: 62190-15-2
M. Wt: 696.8 g/mol
InChI Key: DMMPSCJDRLZFGK-UHFFFAOYSA-N
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Description

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Quinuclidinyl Moiety: This step involves the reaction of the benzamide intermediate with quinuclidine under suitable conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The quinuclidinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may contribute to the compound’s ability to inhibit certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a benzamide core, lacking the methoxy, quinuclidinyl, and sulfamoyl groups.

    2-Methoxybenzamide: Contains a methoxy group but lacks the quinuclidinyl and sulfamoyl groups.

    N-(4-Quinuclidinyl)benzamide: Contains the quinuclidinyl group but lacks the methoxy and sulfamoyl groups.

    5-Sulfamoylbenzamide: Contains the sulfamoyl group but lacks the methoxy and quinuclidinyl groups.

Uniqueness

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62190-15-2

Molecular Formula

C30H44N6O9S2

Molecular Weight

696.8 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate

InChI

InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2

InChI Key

DMMPSCJDRLZFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O

Origin of Product

United States

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